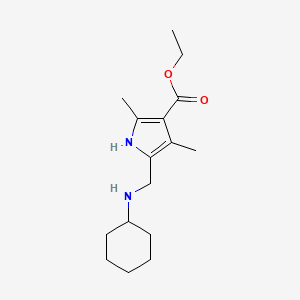

Ethyl 5-((cyclohexylamino)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Description

Ethyl 5-((cyclohexylamino)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 859067-14-4) is a pyrrole-3-carboxylate derivative characterized by a cyclohexylaminomethyl substituent at the 5-position, methyl groups at the 2- and 4-positions, and an ethyl ester at the 3-position. Its hydrochloride salt form (C₁₆H₂₇ClN₂O₂) enhances solubility and stability . The compound’s structure combines a planar pyrrole core with a bulky cyclohexyl group, introducing steric hindrance and lipophilicity. It is utilized in pharmaceutical research, particularly as an intermediate for drug development .

Properties

Molecular Formula |

C16H26N2O2 |

|---|---|

Molecular Weight |

278.39 g/mol |

IUPAC Name |

ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C16H26N2O2/c1-4-20-16(19)15-11(2)14(18-12(15)3)10-17-13-8-6-5-7-9-13/h13,17-18H,4-10H2,1-3H3 |

InChI Key |

UDUVASMSJVQXIC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)CNC2CCCCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((cyclohexylamino)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the cyclohexylamino group and the ethyl ester group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is also common to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((cyclohexylamino)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation reactions may use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-((cyclohexylamino)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has been investigated for its potential biological activities:

- Antimicrobial Activity : Several studies have shown that this compound exhibits significant antibacterial properties against gram-positive bacteria. Modifications to its structure can enhance its efficacy while maintaining low toxicity in mammalian cells .

- Anticancer Properties : Research indicates that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Material Science

In material science, this compound serves as a building block for synthesizing more complex organic materials. Its unique structure allows for the development of novel polymers and coatings with desirable properties such as enhanced durability and chemical resistance.

Study on Antibacterial Efficacy

A study evaluated the antibacterial activity of a series of pyrrole derivatives, including this compound. The findings revealed that specific modifications significantly enhanced activity against various bacterial strains while ensuring low cytotoxicity in human cell lines .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrrole derivatives highlighted that substitutions at specific positions on the pyrrole ring could lead to increased potency against bacterial targets. The cyclohexylamino group was identified as a crucial feature influencing lipophilicity and membrane permeability, which are essential for effective drug design .

Mechanism of Action

The mechanism of action of Ethyl 5-((cyclohexylamino)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Electron Effects: The target compound’s cyclohexylaminomethyl group is electron-donating, contrasting with electron-withdrawing groups like carbamoyl (C=O) in CID 4067268 or difluoromethylthio (S-CF₂H) in 8e .

- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like 8e or 7c .

Biological Activity

Ethyl 5-((cyclohexylamino)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C₁₆H₂₅N₂O₂, and it is often encountered in its hydrochloride form (CAS Number: 859067-14-4). The structure features a pyrrole ring substituted with cyclohexylamino and ethyl carboxylate groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C₁₆H₂₅N₂O₂ |

| Molecular Weight | 275.39 g/mol |

| CAS Number | 859067-14-4 |

| Hazard Information | Irritant |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrole ring and subsequent functionalization to introduce the cyclohexylamino group. Recent methodologies have focused on optimizing yields and purity through various acylation techniques and purification methods.

Antibacterial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antibacterial properties. For instance, compounds related to this compound have shown inhibition against various bacterial strains:

- Staphylococcus aureus : Exhibited minimal inhibitory concentration (MIC) values indicating effectiveness against this common pathogen.

- Escherichia coli : Some derivatives demonstrated IC50 values in the nanomolar range against DNA gyrase, suggesting potential as broad-spectrum antibacterial agents.

The mechanism by which these compounds exert their antibacterial effects often involves inhibition of bacterial topoisomerases, enzymes critical for DNA replication and transcription. This mode of action is similar to that of fluoroquinolone antibiotics.

Case Studies

-

Study on Antibacterial Efficacy :

A study evaluated the antibacterial activity of a series of pyrrole derivatives, including this compound. The results indicated that certain modifications significantly enhanced activity against gram-positive bacteria while maintaining low toxicity profiles in mammalian cells . -

Structure-Activity Relationship (SAR) :

Research into the SAR of pyrrole derivatives highlighted that substitutions at specific positions on the pyrrole ring could lead to increased potency against bacterial targets. The cyclohexylamino group was identified as a key feature influencing lipophilicity and membrane permeability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 5-((cyclohexylamino)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate?

- Methodology : The compound can be synthesized via a multi-step approach:

Knorr Pyrrole Synthesis : Form the pyrrole core using ethyl acetoacetate and hydroxylamine ( ).

Vilsmeier-Haack Formylation : Introduce the formyl group at the 5-position ( ).

Reductive Amination : React the formyl intermediate with cyclohexylamine using a reducing agent (e.g., NaBHCN) to install the cyclohexylaminomethyl group ( ).

Example: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (a precursor) is synthesized via Vilsmeier-Haack and characterized by NMR/IR ().

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm substituent positions (e.g., cyclohexylamine protons at δ 1.2–1.8 ppm, pyrrole NH ~12.5 ppm) ( ).

- IR : Detect functional groups (e.g., C=O stretch ~1690 cm, NH stretch ~3330 cm) ().

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] ~318–350 m/z depending on substituents) ( ) .

Q. What safety precautions are critical during handling?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles ().

- Ventilation : Work in a fume hood to avoid inhalation (P261, P271).

- Storage : Store in a dry, cool place (<25°C) in airtight containers (P233, P403+P235).

Advanced Research Questions

Q. How can regioselectivity challenges in pyrrole functionalization be addressed during synthesis?

- Methodology :

- Directed Metalation : Use directing groups (e.g., ester at C3) to control electrophilic substitution ( ).

- Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups) to isolate desired products ( ).

- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) ( ) .

Q. How do crystallographic data resolve ambiguities in molecular conformation?

- Methodology :

- Single-Crystal X-ray Diffraction : Determine bond lengths/angles (e.g., C-N bond in cyclohexylaminomethyl group ~1.45 Å) ( ).

- SHELX Refinement : Use SHELXL for high-resolution refinement, leveraging hydrogen-bonding networks (N–H⋯O) to validate planar pyrrole geometry ( ) .

Q. What strategies optimize reaction yields in reductive amination steps?

- Methodology :

- Catalyst Screening : Test NaBHCN vs. Pd/C/H for efficiency ( ).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve imine intermediate stability ( ).

- pH Control : Maintain mildly acidic conditions (pH 4–5) to protonate the amine, enhancing reactivity () .

Q. How can computational methods predict biological activity?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to cyclooxygenase or kinase targets ( ).

- QSAR Modeling : Corrogate substituent effects (e.g., cyclohexyl vs. aryl groups) with logP and IC values ( ) .

Q. What are the key considerations in analyzing contradictory NMR data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.